2,5-Dibromo-3-(trifluoromethyl)aniline
Description
Core Structural Features
2,5-Dibromo-3-(trifluoromethyl)aniline consists of a benzene ring substituted with:
- An amino group (-NH₂) at position 1.
- Two bromine atoms at positions 2 and 5.
- A trifluoromethyl group (-CF₃) at position 3.
The IUPAC name reflects this substitution pattern, prioritizing the lowest possible numbering for substituents. The molecular formula is C₇H₄Br₂F₃N , and its molecular weight is 318.93 g/mol .
| Property | Value/Description |
|---|---|
| SMILES | BrC1C(=CC(=CC=1C(F)(F)F)Br)N |
| InChI | 1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 |
| InChIKey | LKFCOALUEPYIPT-UHFFFAOYSA-N |
Geometric Isomerism
The compound lacks geometric isomerism due to the fixed positions of substituents on the benzene ring. The amino group occupies position 1, while bromine and trifluoromethyl groups are fixed at positions 2, 3, and 5.
Crystallographic Analysis and Bonding Patterns
Predicted Crystal Packing
While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally related compounds:
- Hydrogen Bonding : The amino group (-NH₂) may participate in hydrogen bonding with electronegative atoms (e.g., bromine or fluorine) in adjacent molecules, similar to para-trifluoromethyl-aniline hemihydrate.
- Halogen Interactions : Bromine atoms may engage in weak van der Waals interactions or π-π stacking due to their electron-rich nature.
- Steric Effects : The trifluoromethyl group’s bulkiness influences molecular packing, potentially favoring orthorhombic or monoclinic lattices.
Bond Lengths and Angles
| Bond Type | Typical Length (Å) | Typical Angle (°) |
|---|---|---|
| C-Br | 1.90–1.95 | 120–125 |
| C-CF₃ | 1.35–1.40 | 110–115 |
| C-N (aromatic) | 1.35–1.38 | 120–125 |
Estimated based on analogous halogenated anilines.
Comparative Structural Analysis with Related Halogenated Trifluoromethyl Anilines
Substituent Positional Effects
Electronic and Steric Implications
- 2,4-Dibromo-5-(trifluoromethyl)aniline : Bromines in meta positions reduce electron-withdrawing effects compared to para positions.
- 3-Bromo-5-(trifluoromethyl)aniline : Single bromine in meta position minimizes steric clash with CF₃.
- 2-Bromo-3,5-bis(trifluoromethyl)aniline : Increased CF₃ density enhances electron withdrawal and steric strain.
Electronic Effects of Bromine and Trifluoromethyl Substituents
Hammett Sigma Constants
| Substituent | Position | σ (para) | σ (meta) |
|---|---|---|---|
| -Br | 2,5 | 0.23 | 0.39 |
| -CF₃ | 3 | 0.54 | 0.43 |
Data sourced from Hammett constants for analogous substituents.
Combined Electronic Impact
- Trifluoromethyl Group :
- Strong electron-withdrawing via inductive effects (σₚ = 0.54).
- Deactivates the ring, directing electrophilic substitution to meta positions.
- Bromine Atoms :
- Moderate electron-withdrawing (σₚ = 0.23).
- Ortho/para-directing due to resonance donation of lone pairs.
Reactivity Trends
| Reaction Type | Expected Outcome |
|---|---|
| Electrophilic Substitution | Slowed due to deactivation; meta products favored |
| Nucleophilic Aromatic Substitution | Enhanced at activated positions (e.g., para to CF₃) |
Properties
IUPAC Name |
2,5-dibromo-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFCOALUEPYIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Bromination Approaches
A common starting material is 3-(trifluoromethyl)aniline or its derivatives such as 3-bromo-5-(trifluoromethyl)aniline, which can be further brominated to obtain the dibromo compound.
Selective Bromination: Controlled bromination using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid at low temperatures (0-30 °C) allows selective substitution at the 2- and 5-positions without overbromination or affecting the amino group.
Protection Strategies: In some cases, the amino group is protected (e.g., acetylation) to prevent side reactions during bromination. After bromination, deprotection yields the target aniline.
Example from Patent CN101168510A (Preparation of 3-bromo-5-trifluoromethylaniline)
Though this patent focuses on 3-bromo-5-(trifluoromethyl)aniline, it outlines a multi-step approach relevant to dibromo derivatives:
Step 1: Acetylation of 4-bromo-2-(trifluoromethyl)toluidine in acetic acid and acetic anhydride at 50-100 °C to protect the amino group.
Step 2: Nitration with sulfuric and nitric acids at low temperatures (below 20 °C) to introduce nitro groups selectively.
Step 3: Deacetylation by hydrolysis with hydrochloric acid under reflux.
Step 4: Deamination via diazotization with sodium nitrite in sulfuric acid at 10 °C, followed by reduction with copper oxide and phosphorous acid to replace diazonium with hydrogen.
Step 5: Reduction using iron powder and glacial acetic acid under reflux to yield the amino compound.
This method illustrates how careful protection, nitration, and reduction steps can be used to prepare brominated trifluoromethyl anilines, which can be adapted for dibromo derivatives by adjusting bromination steps.
Alternative Synthetic Route via Halogen Exchange and Catalytic Hydrogenation (Patent CN108911989B)
This patent describes a synthesis of trifluoromethyl anilines involving:
Starting from 2-chloro-3-(trifluoromethyl)aniline.
Reaction with dimethyl sulfide and N-chlorosuccinimide under controlled temperature to form a chlorinated intermediate.
Subsequent reaction with sulfonyl chloride in dichloroethane solvent.
Final catalytic hydrogenation in ethanol with Pd/C catalyst under hydrogen pressure (4-6 kg/cm²) and alkali (e.g., sodium hydroxide) to yield the trifluoromethyl aniline derivative.
While this method focuses on methyl-substituted trifluoromethyl anilines, the principles of controlled halogenation and catalytic hydrogenation are applicable to the synthesis of dibromo-trifluoromethyl anilines, especially for introducing or modifying amino groups.
Data Summary Table of Preparation Methods
Research Findings and Analysis
Selectivity: The electron-withdrawing trifluoromethyl group directs bromination to the 2- and 5-positions, but the amino group’s reactivity necessitates protection to avoid side reactions.
Catalytic Hydrogenation: The use of Pd/C catalyst under hydrogen pressure is effective for reduction steps, especially for converting intermediates to the aniline form.
Reaction Conditions: Low temperature and controlled addition rates are critical to maintain selectivity and avoid overbromination or decomposition.
Yield and Purity: Multi-step methods involving protection, nitration, and reduction yield high-purity products but require careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids or esters as coupling partners.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2,5-Dibromo-3-(trifluoromethyl)aniline serves as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow it to interact effectively with biological targets, making it valuable in drug development. Studies have indicated that this compound can act as an inhibitor for specific enzymes and proteins, which is crucial in treating various diseases, including cancer and viral infections.
Mechanism of Action
The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, allowing it to form covalent bonds with active site residues of enzymes or induce conformational changes in proteins. This reactivity is influenced by the presence of bromine atoms, which also contribute to its biological activity.
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is utilized in the development of advanced materials due to its unique electronic properties. It can be employed as a building block for synthesizing polymers and other materials that require specific chemical functionalities. For instance, it has been explored for use in electronic devices and coatings that require enhanced thermal stability and chemical resistance.
Agrochemicals
Pesticide Formulation
The compound's unique properties make it suitable for use in agrochemical formulations. It has been investigated for its potential as an active ingredient in pesticides and herbicides. The bromine atoms can enhance the bioactivity of agrochemical products, improving their effectiveness against pests while maintaining a favorable environmental profile.
Case Study 1: Inhibition of Hepatitis C Virus NS3 Protease
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against the NS3 protease of the hepatitis C virus (HCV). This study highlighted the compound's potential as a lead structure for developing antiviral agents targeting HCV .
Case Study 2: Synthesis of Fluorinated Polymers
Another study focused on using this compound in synthesizing fluorinated polymers with enhanced thermal and chemical stability. The incorporation of this compound into polymer matrices resulted in materials with superior performance characteristics suitable for high-performance applications.
Summary Table: Key Features and Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Precursor for drug synthesis; enzyme inhibitors for diseases like cancer and viral infections |
| Materials Science | Building block for advanced materials; used in electronics and coatings |
| Agrochemicals | Active ingredient in pesticides; enhances bioactivity |
| Case Studies | Inhibition of HCV NS3 protease; synthesis of fluorinated polymers |
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can influence the compound’s electronic properties, enhancing its ability to participate in various chemical reactions. The trifluoromethyl group, in particular, can increase the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
2,5-Dibromoaniline (C₆H₅Br₂N)
3-(Trifluoromethyl)aniline (C₇H₆F₃N)
3,5-Bis(trifluoromethyl)aniline (C₈H₅F₆N)
- Molecular Weight : 229.12 g/mol .
- Density : 1.47 g/cm³ .
- Key Differences : Features two -CF₃ groups, increasing electron-withdrawing effects but reducing steric accessibility compared to the target compound. Bromine substituents in the target compound may confer higher thermal stability (e.g., higher melting point).
Physical and Chemical Properties
Note: *Inferred data for this compound based on structural analogs.
Biological Activity
2,5-Dibromo-3-(trifluoromethyl)aniline is an aromatic compound notable for its unique structural features, including two bromine atoms and a trifluoromethyl group attached to an aniline ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding the biological activity of this compound is essential for its application in pharmaceuticals and agrochemicals.
- IUPAC Name : this compound
- Molecular Formula : C7H4Br2F3N
- CAS Number : 1806300-71-9
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the trifluoromethyl group enhances its lipophilicity and biological efficacy. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cell division. For instance, compounds derived from this compound have shown IC50 values in the low micromolar range against these cell lines .
The biological activity of this compound is largely attributed to its interaction with cellular targets through its bromine and trifluoromethyl groups. These groups enhance the compound's electronic properties, allowing it to engage effectively with proteins involved in cellular processes such as tubulin polymerization. The trifluoromethyl group, in particular, increases metabolic stability and lipophilicity, which are advantageous for drug design .
Case Studies and Research Findings
- Antiproliferative Activity : In a study evaluating various aniline derivatives, this compound exhibited potent antiproliferative effects against multiple cancer cell lines. The study reported that certain derivatives had IC50 values lower than 100 nM against HeLa cells, indicating strong potential as anticancer agents .
- Mechanistic Studies : Further investigations revealed that the compound could induce apoptosis in cancer cells by disrupting microtubule dynamics. This was evidenced by cell cycle analysis showing accumulation in the G2/M phase and subsequent apoptotic markers being activated .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| This compound | <100 nM | Inhibition of tubulin polymerization |
| 4-Bromo-3-(trifluoromethyl)aniline | 150 nM | Similar mechanism but less potency |
| 2-Bromo-5-(trifluoromethyl)aniline | 200 nM | Inhibition of microtubule dynamics |
Q & A
Q. What are the key safety considerations for handling 2,5-Dibromo-3-(trifluoromethyl)aniline in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure fume hoods are operational during handling to avoid inhalation .
- Storage : Store in a cool, dry place away from oxidizers and acids. Use amber glass bottles to prevent photodegradation.
- Emergency Protocols : Immediate access to eye wash stations and safety showers is critical. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic methods are effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., splitting patterns from bromine substituents). ¹⁹F NMR can confirm the trifluoromethyl group’s presence (δ ≈ -60 to -70 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LCMS (as in ) confirms molecular weight (expected m/z ≈ 344 [M+H]⁺).
- Elemental Analysis : Validate C, H, N, Br, and F percentages (theoretical: C 27.24%, H 1.46%, N 4.24%, Br 46.43%, F 16.63%).
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and bromine substituents influence regioselectivity in further functionalization?
Answer:
- Directing Effects : The -NH₂ group is ortho/para-directing, but the electron-withdrawing -CF₃ and -Br substituents alter reactivity. Bromine is meta-directing, while -CF₃ is strongly meta-directing, leading to competitive substitution patterns .
- Reactivity Table :
| Substituent | Electronic Effect | Directing Behavior |
|---|---|---|
| -NH₂ | Strongly Activating | Ortho/Para |
| -CF₃ | Strongly Withdrawing | Meta |
| -Br | Moderately Withdrawing | Meta |
Q. How can competing bromination pathways be controlled during synthesis from 3-(trifluoromethyl)aniline?
Answer:
- Stepwise Bromination : Introduce bromine first at the para position (relative to -NH₂) using Br₂ in acetic acid (40–60°C), followed by a second bromination at the ortho position with FeBr₃ catalysis .
- Monitoring : Track reaction progress via TLC (Rf values) or in situ ¹⁹F NMR to detect intermediate mono-brominated species.
- Byproduct Management : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove di-/tri-brominated impurities .
Q. How should researchers resolve discrepancies in reported melting points for dibromo-trifluoromethylaniline derivatives?
Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Reference reports retention times for structurally similar compounds.
- Differential Scanning Calorimetry (DSC) : Measure exact melting ranges (±1°C accuracy). For example, 2,5-dibromoaniline derivatives in show mp = 51–53°C, but trifluoromethyl groups may lower this due to steric effects.
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation and phase data.
Q. What mechanistic insights explain unexpected byproducts in Ullmann coupling reactions involving this compound?
Answer:
- Side Reactions : Debromination or homo-coupling may occur under Cu-catalyzed conditions. Optimize catalyst loading (e.g., 10 mol% CuI) and ligand choice (e.g., 1,10-phenanthroline) to suppress these pathways.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor coupling, while protic solvents increase debromination .
Q. How does the steric bulk of this compound affect its utility in palladium-catalyzed cross-couplings?
Answer:
- Buchwald-Hartwig Amination : Bulky substituents slow reductive elimination. Use BrettPhos or XantPhos ligands to accelerate the step.
- Suzuki-Miyaura Coupling : Bromine at the 2-position may hinder transmetallation. Pre-activate the aryl bromide with LiHMDS .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of this compound under acidic conditions?
Answer:
Q. What analytical approaches validate the absence of positional isomers in synthesized this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
